

Application Notes and Protocols for Methyl Palmitate-¹³C₁₆ Administration in Mouse Models

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Compound of Interest					
Compound Name:	Methyl palmitate-13C16				
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methyl Palmitate-13C16 in mouse models for metabolic research. The protocols detailed below cover common administration routes and subsequent analyses to trace the fate of palmitate in vivo.

Introduction

Stable isotope-labeled fatty acids, such as Methyl Palmitate-¹³C₁₆, are powerful tools for studying lipid metabolism in vivo. By tracing the incorporation of the ¹³C label into various downstream metabolites and complex lipids, researchers can quantitatively assess fatty acid uptake, storage, and oxidation in different tissues under various physiological and pathological conditions.[1][2] These studies are crucial for understanding metabolic diseases like diabetes, atherosclerosis, and non-alcoholic fatty liver disease.[1][2]

Applications

- Tracing Fatty Acid Oxidation: Measuring the appearance of ¹³C-labeled metabolites to study fatty acid catabolism.[1]
- Investigating de Novo Lipogenesis: Quantifying the synthesis of complex lipids, such as triglycerides and phospholipids, from exogenous palmitate.[1][2]
- Metabolic Flux Analysis: Determining the contribution of fatty acids to various metabolic pathways in different organs, such as the liver and skeletal muscle.[3][4]



• Studying Lipid Transport: Tracking the movement of labeled lipids between tissues.[1][5]

Experimental Protocols Protocol 1: Oral Gavage Administration

Oral gavage is a common method for delivering a precise dose of a substance directly into the stomach.

Materials:

- Methyl Palmitate-13C16
- Vehicle (e.g., corn oil, 20% Tocophersolan [TPGS])[1][2]
- Animal scale
- Gavage needles (18-20 gauge for adult mice, with a rounded tip)[6][7]
- 1 mL syringes
- Permanent marker
- 70% ethanol

Procedure:

- Animal Preparation: Fast mice for an appropriate period (e.g., 15 hours) if required by the
 experimental design.[3][4] Weigh each mouse immediately before dosing to calculate the
 correct volume.[6][8]
- Dosing Solution Preparation: Prepare the dosing solution of Methyl Palmitate-¹³C₁₆ in the chosen vehicle. A typical dose might be 150 mg/kg.[1][2] Ensure the solution is homogenous.
- Determine Gavage Needle Depth: Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[7][8] Mark this depth on the gavage needle.[8]



- Animal Restraint: Securely restrain the mouse by scruffing the loose skin over the neck and shoulders.[7][9] The head and body should be in a straight vertical line to facilitate passage of the needle into the esophagus.[10]
- Gavage Administration:
 - Gently insert the gavage needle into the diastema (gap between the incisors and molars)
 and advance it along the upper palate.[6]
 - The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance.[6][10] If resistance is met, withdraw and re-attempt.
 - Advance the needle to the pre-measured mark and slowly administer the solution.[10]
- Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Protocol 2: Intravenous (Tail Vein) Administration

Intravenous injection allows for the rapid introduction of the tracer directly into the bloodstream.

Materials:

- Methyl Palmitate-¹³C₁₆
- Sterile vehicle (e.g., phosphate-buffered saline with albumin)[11]
- Mouse restrainer
- Heat lamp or warming pad
- Sterile syringes (0.3-1.0 mL) with 27-30 gauge needles[12]
- 70% isopropyl alcohol
- Sterile gauze

Procedure:



- · Animal and Solution Preparation:
 - Weigh the animal to calculate the required dose.[12] A typical bolus dose might be 20 nmol/kg body weight.[3][4]
 - Prepare a sterile solution of Methyl Palmitate-¹³C₁₆. For example, a 1 mM solution can be prepared in sterile phosphate-buffered saline containing albumin.[11]
 - Warm the solution to body temperature (~37°C).[12]
- Animal Restraint and Vein Dilation:
 - Place the mouse in a restrainer.
 - Warm the tail using a heat lamp or warming pad to induce vasodilation, making the lateral tail veins more visible and easier to access.[12]
- Injection Procedure:
 - Disinfect the tail with 70% isopropyl alcohol.
 - Position the needle, with the bevel facing up, parallel to one of the lateral tail veins.
 - Insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the needle hub.
 - Slowly inject the solution. There should be no resistance. If a subcutaneous bleb forms,
 the needle is not in the vein; withdraw and re-attempt at a more proximal site.[12]
- Post-Procedure Care:
 - After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
 - Return the mouse to its cage and monitor for any adverse reactions.

Data Presentation: Quantitative Parameters



The following tables summarize quantitative data from various studies using ¹³C-labeled palmitate tracers in rodents.

Table 1: Tracer Administration Details

Parameter	Value	Animal Model	Administration Route	Source
Tracer Dose	150 mg/kg	C57BL/6 Mice	Oral Gavage	[1][2]
Tracer Dose	20 nmol/kg	C57BL/6N Mice	Intravenous (Bolus)	[3][4]
Infusate Concentration	1 mM	Rats	Continuous Infusion	[11]

| Infusion Rate | 3 µmol/kg/h | Rats | Continuous Infusion |[13] |

Table 2: Post-Administration Tracer and Metabolite Levels



Tissue/Fluid	Metabolite	Time Point	Concentration / Enrichment	Source
Plasma	Free [U-¹³C]- Palmitate	10 min	2.5 ± 0.5 μmol/L	[4]
Liver	Free [U- ¹³ C]- Palmitate	10 min	39 ± 12 nmol/g protein	[4]
Muscle	Free [U- ¹³ C]- Palmitate	10 min	14 ± 4 nmol/g protein	[4]
Plasma	¹³ C- Acylcarnitines	10 min	0.82 ± 0.18 nmol/L	[4]
Muscle	¹³ C- Acylcarnitines	10 min	0.95 ± 0.47 nmol/g protein	[4]
Liver	¹³ C- Acylcarnitines	10 min	0.002 ± 0.001 nmol/g protein	[4]
Liver	¹³ C-Triglycerides	10 min	511 ± 160 nmol/g protein	[4]
Liver	¹³ C- Phosphatidylchol ine	10 min	58 ± 9 nmol/g protein	[4]

| Surfactant | $[^{13}C]$ methyl palmitate | Peak at 47 h | Not specified | $[^{14}]$ |

Sample Processing and Analysis

- 1. Sample Collection: At designated time points after tracer administration, collect blood via methods such as tail vein or cardiac puncture. Euthanize the animal and rapidly dissect tissues of interest (e.g., liver, skeletal muscle, adipose tissue).[3][4] Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.[13]
- 2. Metabolite Extraction: Extract lipids and polar metabolites from plasma and homogenized tissues using appropriate solvent systems (e.g., a Dole solution of isopropanol:heptane:1N H₂SO₄).[13]

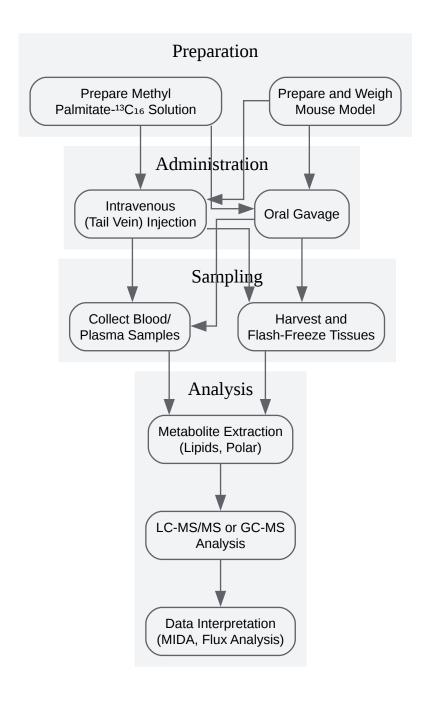


3. Analytical Measurement:

- Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS): These are the primary techniques used to measure the enrichment of ¹³C in fatty acids and their metabolites.[11][14]
- Mass Isotopomer Distribution Analysis (MIDA): This analysis can be used to calculate the fractional synthetic rate of newly synthesized molecules.[14]

Visualizations: Workflows and Signaling Pathways Experimental and Analytical Workflows





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Caption: General experimental workflow for Methyl Palmitate-13C16 administration.

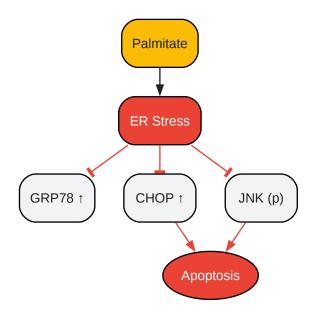
Signaling Pathways Modulated by Palmitate

High levels of saturated fatty acids like palmitate can induce cellular stress and modulate key signaling pathways involved in metabolism, cell survival, and inflammation.[15]



1. Palmitate-Induced ER Stress and Apoptosis Pathway

Palmitate treatment can induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR) and, in prolonged cases, apoptosis.[15]



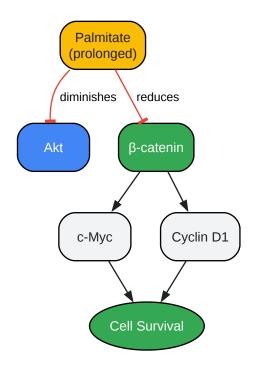
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Caption: Palmitate induces ER stress leading to apoptosis.

2. Palmitate's Effect on Akt and Wnt/β-Catenin Signaling

Palmitate has been shown to have a dual effect on Akt, with early activation followed by diminished signaling. It also reduces the expression of β -catenin and its downstream prosurvival targets.[15]





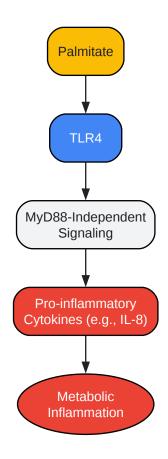
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Caption: Palmitate's inhibitory effect on pro-survival signaling.

3. Palmitate Activation of TLR4 Inflammatory Pathway

As a saturated fatty acid, palmitate can act as a ligand for Toll-like receptor 4 (TLR4), activating pro-inflammatory signaling pathways, which is relevant in the context of metabolic inflammation.[16]





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Caption: Palmitate-mediated activation of the TLR4 inflammatory pathway.

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Methodological & Application





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